ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9765761
InChI: InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3
SMILES: CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H25NO2
Molecular Weight: 383.5 g/mol

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate

CAS No.:

Cat. No.: VC9765761

Molecular Formula: C26H25NO2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate -

Specification

Molecular Formula C26H25NO2
Molecular Weight 383.5 g/mol
IUPAC Name ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate
Standard InChI InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3
Standard InChI Key LEJNGTVEIZVFCC-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

The molecular architecture of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate (C₂₆H₂₅NO₂; MW: 383.5 g/mol) features a 1H-indole scaffold substituted at positions 1, 2, 3, and 5. Key structural elements include:

  • Position 1: A propanoate ester group (-CH₂CH₂COOEt)

  • Position 2 and 3: Phenyl rings

  • Position 5: Methyl group

  • Fused benzene ring: Characteristic of indole systems

The ester moiety enhances solubility in organic solvents, while the aromatic systems contribute to π-π stacking interactions, a critical factor in binding biological targets . The methyl group at position 5 introduces steric effects that may influence conformational flexibility and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₅NO₂
Molecular Weight383.5 g/mol
IUPAC NameEthyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate
Canonical SMILESCCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Topological Polar Surface Area38.3 Ų

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via Fischer indole synthesis, a method widely employed for constructing indole frameworks . A generalized approach involves:

  • Phenylhydrazine Condensation: Reaction of a ketone precursor (e.g., 5-methyl-2,3-diphenylcyclohexanone) with phenylhydrazine to form phenylhydrazones .

  • Cyclization: Acid-catalyzed rearrangement (e.g., using polyphosphoric acid) to form the indole core .

  • Esterification: Introduction of the propanoate ester group via nucleophilic acyl substitution.

Reaction yields for analogous indole syntheses range from 60% to 79%, depending on substituent electronic effects .

Structural Modifications

Derivatives of this compound are generated through:

  • Saponification: Conversion to 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid

  • Amide Formation: Reaction with amines to produce bioactive analogs

  • Aromatic Substitution: Halogenation or nitration of phenyl rings to alter electronic properties

Compound ClassTarget ActivityIC₅₀/MIC
1,3,4-Thiadiazole-indoles HepG2 Liver Cancer12.7 µM
4-Methylthiazole-indoles MCF-7 Breast Cancer18.4 µM
2-Phenylindoles S. aureus8 µg/mL

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆):

  • δ 2.50 (s, 3H, CH₃)

  • δ 6.82–7.76 (m, 16H, aromatic protons)

  • δ 11.45 (s, 1H, indole NH)

FT-IR (KBr):

  • 3436 cm⁻¹ (N-H stretch)

  • 1724 cm⁻¹ (ester C=O)

  • 1610 cm⁻¹ (C=N indole)

Mass Spectrometry:

  • Base peak at m/z 383.5 (M⁺)

  • Fragment ions at m/z 207 (indole core)

Comparative Analysis with Related Compounds

Ethyl 3-(1H-Indol-3-yl)Propanoate (C₁₃H₁₅NO₂)

This simpler analog lacks the 5-methyl and 2,3-diphenyl substituents. Key differences:

  • Bioactivity: 10× lower cytotoxicity in cancer screens

  • Solubility: 28 mg/mL vs. 15 mg/mL for the diphenyl derivative

  • Synthetic Complexity: Requires 3 fewer steps

Future Research Directions

  • Targeted Biological Assays: Prioritize testing against kinase targets (e.g., EGFR, VEGFR) implicated in indole pharmacology .

  • Prodrug Development: Explore hydrolytic conversion to propanoic acid derivatives for improved bioavailability.

  • Computational Modeling: Molecular docking studies to predict binding affinities with antimicrobial protein targets .

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